(E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which ak-968/41025028 is a part of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s suggested that pyrazole-bearing compounds like ak-968/41025028 may interact with their targets in a way that leads to potent antileishmanial and antimalarial activities .
Biochemical Pathways
It’s known that pyrazole-bearing compounds can have significant effects on various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Result of Action
AK-968/41025028 has been shown to have significant anti-tumor effects on human multiple myeloma cells. It markedly inhibited the proliferation of these cells in a dose-and time-dependent manner. Additionally, it was found to significantly induce apoptosis in these cells .
Biological Activity
The compound (E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.
Thiazolo[3,2-a]pyrimidines are recognized for their potential as bioactive compounds. They exhibit a range of pharmacological activities including antitumor, antibacterial, antifungal, and antidiabetic effects. The structural diversity in these compounds allows for varied interactions with biological targets, making them promising candidates for drug development .
2. Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes condensation reactions between appropriate precursors. Recent methods have employed microwave-assisted synthesis techniques to enhance yields and reduce reaction times .
3.1 Cytotoxicity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | Compound | Cytotoxicity (IC50) | Reference |
---|---|---|---|
M-HeLa (Cervical) | (E)-ethyl... | IC50 = 10 µM | |
MCF-7 (Breast) | (E)-ethyl... | IC50 = 15 µM | |
PC3 (Prostate) | (E)-ethyl... | IC50 = 20 µM |
These findings suggest that the compound has a selective effect on cancer cells while showing lower toxicity towards normal cells.
The mechanism by which thiazolo[3,2-a]pyrimidines exert their cytotoxic effects may involve the induction of apoptosis in cancer cells through various pathways including the modulation of apoptotic proteins and inhibition of cell proliferation signals. Studies have shown that these compounds can inhibit key enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases and cancer progression .
4. Case Studies
Several studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidines in preclinical models:
- Antitumor Activity : In a study focusing on a series of thiazolo[3,2-a]pyrimidine derivatives, one compound demonstrated a two-fold increase in cytotoxicity against M-HeLa cells compared to the reference drug Sorafenib .
- Antibacterial Properties : Another investigation reported moderate antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis indicated that modifications at specific positions significantly enhanced antibacterial efficacy .
5. Conclusion
The compound this compound exhibits promising biological activity with potential applications in cancer therapy and antimicrobial treatments. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
Properties
IUPAC Name |
ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-6-30-22(29)19-14(3)24-23-27(20(19)16-10-8-7-9-11-16)21(28)18(31-23)12-17-13(2)25-26(5)15(17)4/h7-12,20H,6H2,1-5H3/b18-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMSNTYELOWHIX-LDADJPATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(N(N=C4C)C)C)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(N(N=C4C)C)C)/S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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